Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel-
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Overview
Description
Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- is a chemical compound with the molecular formula C8H14ClN It is a derivative of cyclopenta[b]pyrrole, characterized by the presence of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions, such as the Heck-type cyclization, followed by Sonogashira coupling and 1,5-enyne cyclization . These reactions are carried out under controlled conditions to ensure high diastereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (11), (2S,3aR,6aR)-: This compound has a similar core structure but differs in the presence of a phenylmethyl ester group.
Octahydro-1H-cyclopenta[c]pyridine: Another related compound with a similar cyclopentane-pyrrole fused ring system.
Uniqueness
Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- is unique due to its specific stereochemistry and the presence of a hydrochloride group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-5-8-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAJNJOXKMQYSI-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CCN[C@@H]2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133696-28-3 |
Source
|
Record name | Cyclopenta[b]pyrrole, octahydro-, hydrochloride (1:1), (3aR,6aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133696-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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